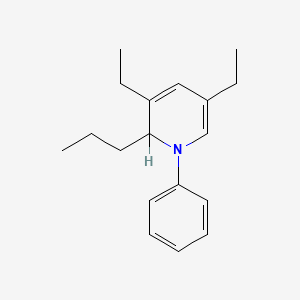

3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-diethyl-1-phenyl-2-propyl-2H-pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAASXBHFUJLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=CC(=CN1C2=CC=CC=C2)CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044923 |

Source

|

| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

34562-31-7 |

Source

|

| Record name | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIETHYL-1-PHENYL-2-PROPYL-1,2-DIHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2006225R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway for 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, a substituted dihydropyridine with applications in various chemical and pharmaceutical research areas. As a reactive molecule, it serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has been investigated for its potential biological activities, including the inhibition of bacterial protein synthesis.[1][2] This document will delve into the core chemical principles, a detailed experimental protocol, and critical process parameters that govern the successful synthesis of this compound.

Introduction to 1,2-Dihydropyridines

Dihydropyridines are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry.[3] While the Hantzsch synthesis is a well-known method for producing 1,4-dihydropyridines, which are widely used as calcium channel blockers, the synthesis of 1,2-dihydropyridine isomers often requires distinct synthetic strategies.[4][5][6][7] These scaffolds are valuable intermediates in the synthesis of a variety of more complex nitrogen-containing molecules and have been explored for a range of biological activities, including anticancer properties.[8][9][10]

The target molecule of this guide, this compound (DHP), is a specific N-phenyl substituted 1,2-dihydropyridine.[11] Its synthesis is principally achieved through the acid-catalyzed condensation of butyraldehyde and aniline.[11][12][13] This reaction is not a simple addition but involves a series of complex side reactions, making careful control of reaction conditions paramount for achieving good yields and purity.[13]

Synthesis Pathway: An Acid-Catalyzed Condensation Approach

The primary and most documented pathway for the synthesis of this compound involves the reaction of butyraldehyde with aniline in the presence of an acid catalyst, typically acetic acid.[11][12]

The overall reaction can be summarized as follows:

Figure 1: Overall reaction scheme for the synthesis of this compound.

The mechanism is understood to proceed through a series of aldol-type condensations and Schiff base formations, ultimately leading to the cyclized dihydropyridine ring. The acid catalyst plays a crucial role in activating the carbonyl group of butyraldehyde towards nucleophilic attack and in facilitating the dehydration steps.

Detailed Experimental Protocol

The following protocol is a synthesis of methodologies reported in the scientific literature, providing a robust starting point for laboratory-scale preparation.[11][12]

Materials and Equipment:

-

Butyraldehyde

-

Aniline

-

Glacial Acetic Acid

-

De-ionized Water

-

10% Aqueous Sodium Carbonate Solution

-

1000 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Addition funnel

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Packed distillation column

-

Vacuum pump

Step-by-Step Procedure:

-

Reaction Setup: Equip a 1000 mL four-neck flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Prepare an ice-water bath for cooling.

-

Initial Charging: Charge the flask with 86 g of de-ionized water, 9.8 g (0.16 mole) of acetic acid, and 216 g (3.0 mol) of butyraldehyde.[11]

-

Aniline Addition: Begin stirring and cool the mixture using the ice-water bath. Slowly add 60 g (0.64 mole) of aniline through the addition funnel over a period of approximately 35 minutes, ensuring the reaction temperature is maintained at or below 20-25°C.[11][12]

-

Initial Stirring: After the addition of aniline is complete, continue to stir the reaction mixture for one hour at a temperature below 25°C.[11]

-

Heating Protocol:

-

Neutralization (Optional but Recommended): For improved recovery and to minimize byproducts from acid-catalyzed self-condensation of excess butyraldehyde, it is beneficial to neutralize the acid catalyst.[11][12] Cool the reaction mixture and add a 10% aqueous sodium carbonate solution until the mixture is neutralized.[12] The mixture can then be heated to reflux for an additional period (e.g., five hours) to promote the base-catalyzed self-condensation of unreacted butyraldehyde.[11][12]

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Allow the layers to separate and collect the upper organic layer.

-

-

Purification:

Critical Process Parameters and Optimization

The yield and purity of the final product are highly sensitive to several experimental parameters. Understanding and controlling these factors are crucial for a successful synthesis.

Temperature Control:

Maintaining a low temperature (20-25°C) during the initial addition of aniline is critical.[11][12] Exothermic reactions can occur, and poor temperature control can lead to a reduction in the availability of butyraldehyde for the desired reaction due to increased rates of self-condensation catalyzed by acetic acid.[12] A subsequent staged heating protocol (holding at 75°C before refluxing) has been shown to improve the chemical yield and ease of purification.[11]

Order of Addition of Reactants:

While laboratory-scale experiments may not show a significant difference, in larger-scale production, the order of reactant addition can be beneficial. Adding aniline to the butyraldehyde before the addition of the acetic acid catalyst can help to minimize the acid-catalyzed self-condensation of butyraldehyde, especially if there are delays in the process or inefficient cooling.[12]

Stoichiometry:

The molar ratio of the reactants is a key factor. The literature protocol utilizes a significant excess of butyraldehyde relative to aniline. This is likely to drive the reaction towards the formation of the desired product and to ensure that the aniline is fully consumed.

Neutralization Step:

The addition of a base, such as sodium carbonate, after the main reaction period serves to neutralize the acetic acid catalyst. This is advantageous as it halts the acid-catalyzed side reactions and facilitates the removal of excess butyraldehyde through a more rapid base-catalyzed self-condensation.[11] This can lead to a cleaner product and a higher overall isolated yield.[12]

Data Summary

The following table summarizes the key reactants and expected yield based on the literature.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| Butyraldehyde | C₄H₈O | 72.11 | 3.0 | 216 |

| Aniline | C₆H₇N | 93.13 | 0.64 | 60 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 0.16 | 9.8 |

| This compound | C₁₈H₂₅N | 255.40 | - | ~104 (crude) |

| Reported Yield | - | - | - | ~46-59% |

Note: The reported yields can vary based on the specific reaction conditions and purification efficiency.[11][12]

Conclusion

The synthesis of this compound is a well-established yet nuanced process. Success hinges on the careful control of reaction temperature, the strategic addition of reactants, and an optimized workup and purification procedure. By following the detailed protocol and understanding the critical parameters outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further investigation and application in drug discovery and materials science.

References

-

Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]

-

Synthesis of 1,2-Dihydropyridines Catalyzed by Well-Defined Low-Valent Cobalt Complexes: C–H Activation Made Simple | ACS Catalysis. Available at: [Link]

-

Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - NIH. Available at: [Link]

-

Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed. Available at: [Link]

-

Indium catalysed synthesis of 1,2-dihydropyridine - ResearchGate. Available at: [Link]

- Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine.

- EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents.

-

Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents | Bentham Science Publishers. Available at: [Link]

Sources

- 1. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 | FD149132 [biosynth.com]

- 2. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. EP1883628A2 - Improved process for the preparation of 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine: From Classical Foundations to Novel Frontiers

Introduction: The Significance of Substituted 1,2-Dihydropyridines

Substituted dihydropyridines are a cornerstone of heterocyclic chemistry, with profound implications in pharmaceuticals, materials science, and synthetic methodology. While the Hantzsch synthesis has long provided access to the 1,4-dihydropyridine scaffold, the isomeric 1,2-dihydropyridines represent a class of compounds with distinct chemical reactivity and biological profiles. This guide focuses on the synthesis of a specific, industrially relevant member of this family: 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. This compound has found applications as a vulcanization accelerator in the rubber industry and as a versatile intermediate in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with the established industrial method and expanding into novel, cutting-edge synthetic strategies. The content is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of modern synthetic approaches to this important class of molecules.

I. The Classical Approach: Acid-Catalyzed Condensation of Butyraldehyde and Aniline

The traditional and most direct route to this compound involves the acid-catalyzed self-condensation of butyraldehyde in the presence of aniline. This method, while robust, is often characterized by moderate yields and the formation of a complex mixture of side products.

Reaction Mechanism

The reaction proceeds through a cascade of aldol-type condensations and Michael additions, initiated by the acid-catalyzed self-condensation of butyraldehyde to form 2-ethyl-2-hexenal. Aniline then acts as a nucleophile, leading to a series of intermediates that ultimately cyclize to form the 1,2-dihydropyridine ring. The phenyl group from aniline becomes the N-substituent, while the propyl and ethyl groups at positions 2, 3, and 5 are derived from the butyraldehyde backbone.

Diagram 1: Proposed Mechanistic Pathway for the Classical Synthesis

Caption: A simplified representation of the key steps in the classical synthesis.

Detailed Experimental Protocol: Classical Synthesis

The following protocol is adapted from established industrial procedures.

Materials:

-

Butyraldehyde (reagent grade)

-

Aniline (reagent grade)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Sodium Carbonate (for neutralization)

-

Suitable organic solvent for extraction (e.g., toluene)

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Initial Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel, combine deionized water, glacial acetic acid, and butyraldehyde.

-

Aniline Addition: Cool the mixture in an ice-water bath. Slowly add aniline via the addition funnel over a period of 30-40 minutes, ensuring the reaction temperature is maintained below 25°C.

-

Initial Reaction: After the addition is complete, continue stirring the mixture at a temperature below 25°C for one hour.

-

Heating Protocol: Gradually heat the reaction mixture to 75°C and maintain this temperature for two hours. Following this, increase the temperature to reflux (approximately 90-95°C) and continue heating for an additional five hours.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium carbonate to neutralize the acetic acid catalyst. This step is crucial to prevent decomposition of the product during distillation.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. The organic layer, containing the crude product, can be further purified by distillation under reduced pressure. The desired product is typically collected at a head temperature of 140-145°C at 5 mm Hg.

| Parameter | Value | Reference |

| Reactants | Butyraldehyde, Aniline | |

| Catalyst | Acetic Acid | |

| Temperature Profile | <25°C (initial), 75°C, Reflux (~90°C) | |

| Reaction Time | ~8 hours | |

| Typical Yield | 40-60% |

II. Novel Synthetic Strategies: Towards Greener and More Efficient Processes

While the classical method is effective, modern synthetic chemistry demands processes that are more efficient, sustainable, and offer greater control over product formation. The following sections explore novel approaches that could be adapted for the synthesis of this compound.

A. Organocatalytic Approaches for Asymmetric Synthesis

The classical synthesis of this compound results in a racemic mixture. The development of asymmetric routes to access enantiomerically enriched 1,2-dihydropyridines is a significant area of research, particularly for applications in medicinal chemistry. Organocatalysis offers a powerful tool to achieve this.

Conceptual Framework:

A plausible organocatalytic approach would involve a multi-component reaction utilizing a chiral amine catalyst, such as a prolinol derivative. This catalyst could facilitate a stereoselective Michael addition of an enamine intermediate (derived from butyraldehyde) to an α,β-unsaturated aldehyde (also derived from butyraldehyde), followed by a cyclization cascade.

Diagram 2: Proposed Organocatalytic Asymmetric Synthesis

Caption: A conceptual workflow for an organocatalytic asymmetric synthesis.

Proposed Experimental Protocol: Organocatalytic Synthesis

Materials:

-

Butyraldehyde

-

Aniline

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or similar chiral catalyst)

-

A weak acid co-catalyst (e.g., benzoic acid)

-

Anhydrous organic solvent (e.g., dichloromethane or toluene)

-

Molecular sieves

Procedure:

-

Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst and the acid co-catalyst in the anhydrous solvent.

-

Reactant Addition: Add aniline and molecular sieves to the catalyst solution and stir for 15 minutes. Cool the mixture to 0°C and add butyraldehyde dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the enantioenriched 1,2-dihydropyridine.

Rationale for Experimental Choices:

-

Chiral Catalyst: The prolinol-based catalyst is chosen for its proven ability to induce high stereoselectivity in Michael additions.

-

Acid Co-catalyst: A weak acid is often necessary to facilitate the formation of the reactive enamine intermediate.

-

Anhydrous Conditions: The presence of water can hydrolyze the enamine intermediate and hinder the catalytic cycle.

B. Green Chemistry Approaches: Heterogeneous Catalysis and Solvent-Free Conditions

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, this can be achieved through the use of recyclable heterogeneous catalysts and by minimizing or eliminating the use of volatile organic solvents.

1. Heterogeneous Catalysis:

The use of solid acid catalysts can simplify product purification and allow for catalyst recycling. Materials such as sulfated zirconia, montmorillonite clays, or functionalized silica could potentially replace homogeneous acids like acetic acid.

Proposed Experimental Protocol: Heterogeneous Catalysis

Materials:

-

Butyraldehyde

-

Aniline

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Optional: High-boiling, green solvent (e.g., glycerol)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine butyraldehyde, aniline, and the solid acid catalyst.

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction can be performed neat (solvent-free) or in a high-boiling green solvent.

-

Workup: After the reaction is complete (monitored by GC), the catalyst can be removed by simple filtration. The product can then be purified by distillation. The recovered catalyst can be washed, dried, and reused in subsequent reactions.

2. Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.

Proposed Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

Butyraldehyde

-

Aniline

-

A suitable catalyst (e.g., a Lewis acid like InCl₃ or a solid acid)

-

A microwave-safe reaction vessel

Procedure:

-

Reactant Mixture: In a microwave-safe vessel, combine butyraldehyde, aniline, and the catalyst.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature and power until the reaction is complete.

-

Purification: After cooling, the product can be isolated and purified as described in the previous methods.

| Method | Catalyst | Solvent | Key Advantage |

| Organocatalysis | Chiral Amine | Anhydrous Organic | Access to enantiomerically enriched product |

| Heterogeneous Catalysis | Solid Acid | Solvent-free or Green Solvent | Catalyst recyclability, simplified workup |

| Microwave-Assisted | Lewis or Solid Acid | Solvent-free or minimal solvent | Drastically reduced reaction times |

III. Multi-Component Reactions (MCRs): A Paradigm Shift in Synthesis

Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of dihydropyridines. While the classical synthesis of the target molecule can be viewed as a pseudo-multi-component reaction, modern MCRs offer greater control and versatility.

A Novel [3+2+1] Cycloaddition Strategy:

A hypothetical but plausible MCR for the synthesis of this compound could involve a [3+2+1] cycloaddition strategy. This would involve the reaction of two molecules of an enamine derived from butyraldehyde and a suitable C1 synthon.

Diagram 3: Conceptual Multi-Component Reaction Pathway

Caption: The convergent nature of a multi-component reaction approach.

IV. Conclusion and Future Outlook

The synthesis of this compound has evolved from a classical, yet somewhat brute-force, industrial process to a field ripe for the application of modern synthetic methodologies. The exploration of organocatalytic, green, and multi-component reaction strategies not only offers the potential for improved yields, reduced environmental impact, and access to chiral molecules, but also expands the toolkit available to synthetic chemists for the construction of complex heterocyclic systems. Future research in this area will likely focus on the development of highly selective and robust catalytic systems that can be applied to a broad range of substrates, further unlocking the potential of 1,2-dihydropyridines in various scientific disciplines.

V. References

-

This section would be populated with specific citations to peer-reviewed articles and patents that support the detailed protocols and mechanistic discussions presented in the guide. The search results provide a strong starting point for identifying these references.

A Technical Guide to the Spectroscopic Characterization of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

Introduction

3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is a substituted dihydropyridine derivative. The dihydropyridine scaffold is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[1] A thorough understanding of the molecular structure is paramount for elucidating structure-activity relationships and for quality control in synthetic processes. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predictive, based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.40 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the N-phenyl ring typically resonate in this region. |

| ~6.50 | Doublet | 1H | =CH -N (C6-H) | The vinylic proton at C6 is expected to be downfield due to the adjacent nitrogen. |

| ~5.80 | Singlet | 1H | =CH - (C4-H) | The vinylic proton at C4 will appear as a singlet. |

| ~4.50 | Triplet | 1H | N-CH - (C2-H) | The proton at the C2 chiral center is coupled to the adjacent CH₂ of the propyl group. |

| ~2.20-2.40 | Multiplet | 4H | =C-CH ₂- (Ethyl CH₂) | The methylene protons of the two ethyl groups at C3 and C5. |

| ~1.50-1.70 | Multiplet | 2H | -CH₂-CH ₂-CH₃ (Propyl CH₂) | The central methylene protons of the propyl group. |

| ~1.10-1.25 | Triplet | 6H | -CH₂-CH ₃ (Ethyl CH₃) | The methyl protons of the two ethyl groups. |

| ~0.90 | Triplet | 3H | -CH₂-CH ₃ (Propyl CH₃) | The terminal methyl protons of the propyl group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C -N (Aromatic) | The ipso-carbon of the phenyl ring attached to nitrogen. |

| ~140.0 | =C H-N (C6) | The vinylic carbon at C6 is deshielded by the nitrogen. |

| ~129.0 | Ar-C H | Aromatic carbons of the phenyl group. |

| ~125.0 | Ar-C H | Aromatic carbons of the phenyl group. |

| ~120.0 | Ar-C H | Aromatic carbons of the phenyl group. |

| ~115.0 | =C (Et)- (C5) | The substituted vinylic carbon at C5. |

| ~110.0 | =C (Et)- (C3) | The substituted vinylic carbon at C3. |

| ~100.0 | =C H- (C4) | The vinylic carbon at C4. |

| ~60.0 | N-C H- (C2) | The aliphatic carbon at the C2 position. |

| ~35.0 | -C H₂- (Propyl) | Propyl chain carbons. |

| ~25.0 | -C H₂- (Ethyl) | Ethyl chain carbons. |

| ~20.0 | -C H₂- (Propyl) | Propyl chain carbons. |

| ~14.0 | -C H₃ (Ethyl) | Ethyl methyl carbons. |

| ~13.0 | -C H₃ (Propyl) | Propyl methyl carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

-

Process the data with an exponential line broadening of 1.0 Hz.

-

-

Data Analysis: Calibrate the spectra to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the multiplicities. Assign the peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.

NMR Workflow Diagram

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic, vinylic, and aliphatic components.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1490 | Medium-Strong | Aromatic C=C Stretch |

| 1650 | Medium | Vinylic C=C Stretch (Dihydropyridine) |

| 1380-1365 | Medium | C-H Bending (Methyl) |

| 750, 700 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum to display absorbance or transmittance. Identify and label the characteristic absorption bands.

IR Spectroscopy Workflow Diagram

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₁₈H₂₅N

-

Molecular Weight: 255.40 g/mol

-

Molecular Ion (M⁺): m/z 255

| m/z | Proposed Fragment | Rationale |

| 255 | [C₁₈H₂₅N]⁺ | Molecular Ion |

| 212 | [M - C₃H₇]⁺ | Loss of the propyl group from C2. |

| 226 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 184 | [M - C₃H₇ - C₂H₄]⁺ | Subsequent loss of ethylene from the [M - C₃H₇]⁺ fragment. |

| 91 | [C₆H₅N]⁺ | Fragment corresponding to the phenyl-nitrogen moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted data in this guide serves as a benchmark for researchers working with this compound and its analogs. Experimental verification of these predictions will be crucial for confirming the precise structure and purity of synthesized samples.

References

-

PubChem. This compound. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Nifedipine. Available at: [Link]

-

Suárez, M., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(8), 1533-1540. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this compound.

Introduction

This compound, also known as PDHP, is a substituted dihydropyridine derivative.[1] It is recognized as the primary active component resulting from the condensation reaction of butyraldehyde and aniline.[1][2] Dihydropyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved pharmaceuticals.[3] This guide delves into the specific characteristics of this molecule, offering a foundation for its potential exploration in various scientific and industrial applications.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure and nomenclature. The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 34562-31-7 | [2][4] |

| Molecular Formula | C₁₈H₂₅N | [2][4] |

| Molecular Weight | 255.40 g/mol | [5] |

| Physical Form | Liquid | [6] |

| Color | Yellow to amber | [7] |

| Boiling Point | 359.2 °C at 760 mmHg, 125 °C at 0.5 mmHg | [1][5][8] |

| Density | 0.933 - 0.97 g/cm³ | [1][5] |

| Vapor Pressure | 2.42E-05 mmHg at 25°C | [5] |

| Flash Point | 154.3 °C | [5][9] |

| Predicted pKa | 0.85 ± 0.70 | [10] |

| Predicted LogP | 5.37 | [1][9] |

| Storage | Store at ambient temperature in a dry, well-ventilated place. | [7] |

| Shelf-Life | 2 years | [7] |

Synthesis Protocol

The synthesis of this compound is achieved through the condensation reaction of butyraldehyde and aniline.[2][11] A detailed laboratory-scale procedure is outlined below.

Materials and Equipment:

-

1000 mL four-neck flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Addition funnel

-

Ice-water bath

-

Butyraldehyde (3.0 mol, 216 g)

-

Aniline (0.64 mol, 60 g)

-

Acetic acid (0.16 mol, 9.8 g)

-

De-ionized water (86 g)

-

10% aqueous sodium carbonate solution (for neutralization variant)

-

Distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: Equip a 1000 mL four-neck flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. Prepare an ice-water bath for temperature control.

-

Initial Charging: Charge the flask with 86 g of de-ionized water, 9.8 g (0.16 mole) of acetic acid, and 216 g (3.0 mol) of butyraldehyde.[2][11]

-

Aniline Addition: While cooling the flask with the ice-water bath and stirring, add 60 g (0.64 mole) of aniline over a period of 35 minutes, ensuring the reaction temperature is maintained at 20°C.[2][11]

-

Initial Reaction: Stir the reaction mixture for one hour at a temperature below 25°C.[2][11]

-

Heating Protocol:

-

Workup: Cool the reaction mixture and separate the layers.

-

Purification: Distill the top organic layer through a 14" packed column under reduced pressure. Collect the fraction at a head temperature of 140-143°C and 5 mm Hg pressure.[2][11]

Note on Yield and Purity: The reported yield for this procedure is approximately 46%, with the collected fraction containing about 73% of the desired product.[2][11] It has been observed that holding the reaction mixture at a lower temperature for a period before heating can be beneficial for both the formation and subsequent purification of the product.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral and Analytical Characterization

While detailed spectral data is not publicly available in raw format, the existence of 13C NMR, GC-MS, and vapor phase IR spectra is documented, providing a pathway for identity confirmation.[6]

A comprehensive analytical characterization of a novel batch of this compound would involve the following workflow:

Caption: Proposed analytical workflow for comprehensive characterization.

Potential Applications and Biological Activity

While specific biological activity data for this compound is limited, the broader class of dihydropyridines is well-established in pharmacology.

-

Pharmaceutical Intermediate: This compound is primarily utilized as an intermediate in pharmaceutical synthesis and for laboratory research and development.[1][12]

-

Potential Antibacterial Properties: One source suggests that 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine may inhibit bacterial growth by impeding protein synthesis. The proposed mechanism involves activation by fatty acids and amines in bacterial cell membranes, leading to an electron transfer and the formation of a radical cation intermediate.[3][13]

-

Potential Analgesic and Anti-inflammatory Effects: There are suggestions that this compound may possess analgesic and anti-inflammatory properties, though further research is needed to substantiate these claims.[10]

Given the lack of extensive biological studies on this specific molecule, a detailed in-vitro and in-vivo screening process would be necessary to fully elucidate its pharmacological profile.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[14] Work should be conducted in a well-ventilated area.[7]

Conclusion

This compound is a readily synthesizable compound with a defined set of physicochemical properties. While its primary current application is as a chemical intermediate, preliminary information suggests potential for biological activity. This guide provides a solid foundation of existing knowledge and outlines a clear, scientifically rigorous path for further investigation into its properties and potential applications, particularly in the realm of drug discovery and development. The provided protocols and workflows are designed to ensure reproducibility and generate high-quality, reliable data for any future research endeavors.

References

-

This compound - PubChem. [Link]

-

PDHP | GP-221 | Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl - Cymer Chemicals. [Link]

-

3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, CAS No. 34562-31-7 - iChemical. [Link]

-

This compound | CAS 34562-31-7. [Link]

-

This compound CAS 34562-31-7 In stock - ChemBK. [Link]

-

This compound | SIELC Technologies. [Link]

-

CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | Chemsrc. [Link]

-

3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine cas 34562-31-7 - Watson International. [Link]

-

Chemical Compound - PDHP or 3 5-Diethyl-1,2-dihydro-1- phenyl-2-propyl pyridine, Cas 34562-31-7 Service Provider from Hyderabad - SR Innovations India. [Link]

Sources

- 1. srinnovationsindia.com [srinnovationsindia.com]

- 2. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 [chemicalbook.com]

- 3. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine [cymitquimica.com]

- 4. This compound | CAS 34562-31-7 [matrix-fine-chemicals.com]

- 5. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, CAS No. 34562-31-7 - iChemical [ichemical.com]

- 6. This compound | C18H25N | CID 118703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymerchemicals.com [cymerchemicals.com]

- 8. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine CAS#: 34562-31-7 [m.chemicalbook.com]

- 9. CAS#:34562-31-7 | 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | Chemsrc [chemsrc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7 | FD149132 [biosynth.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, a substituted dihydropyridine derivative. While a published crystal structure for this specific molecule is not available, this document serves as a robust framework for its analysis, grounded in established crystallographic principles and methodologies for analogous compounds. We will delve into the synthesis and crystallization, the intricacies of data acquisition and structure solution, and the detailed analysis of the molecular and supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small organic molecules, particularly those with potential pharmacological relevance. Dihydropyridine scaffolds are of significant interest in medicinal chemistry, primarily as L-type calcium channel blockers used in treating cardiovascular diseases.[1][2][3][4][5] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

Introduction: The Significance of Dihydropyridine Structures

The dihydropyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for therapeutic use.[2][5] The biological activity of these compounds is intrinsically tied to their molecular geometry, including the conformation of the dihydropyridine ring and the spatial orientation of its substituents.[6] Single-crystal X-ray diffraction stands as the definitive technique for unambiguously determining these structural features at the atomic level.[7][8][9] It provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, offering insights into the solid-state properties of the material.

This guide will use this compound as a case study to illustrate the complete workflow of a modern crystal structure analysis.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

Synthesis Protocol

This compound is synthesized via a condensation reaction between n-butyraldehyde and aniline, often catalyzed by a weak organic acid like acetic acid.[10][11]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

-

Initial Charge: The flask is charged with n-butyraldehyde and a catalytic amount of glacial acetic acid.

-

Aniline Addition: Aniline is added dropwise to the stirred solution, maintaining the temperature below a specified limit (e.g., 40°C) using an ice bath to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for a set period, followed by heating to reflux to drive the reaction to completion.

-

Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated. The crude product is then purified, typically by vacuum distillation, to yield the this compound as a viscous liquid.

Spectroscopic Confirmation

Prior to crystallization attempts, the identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, vinylic protons of the dihydropyridine ring, and aliphatic protons of the ethyl and propyl substituents. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for the aromatic, vinylic, and aliphatic carbons. The number of distinct signals will depend on the molecular symmetry. |

| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the dihydropyridine ring, and C-N stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₅N, MW: 255.40 g/mol ). |

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[12][13] Several techniques can be employed, and a screening approach is typically necessary.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration to the point of crystallization.[13][14]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13][14][15]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.[14]

For this compound, which is a liquid at room temperature, co-crystallization with a suitable agent or crystallization at low temperatures might be necessary.

Single-Crystal X-ray Diffraction: The Core of the Analysis

The process of determining a crystal structure can be broken down into three main stages: data collection, structure solution and refinement, and validation.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8][9] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern, which consists of a series of spots called reflections.[16] The intensity and position of each reflection are measured.

Structure Solution and Refinement

The collected data are processed to yield a list of reflections with their corresponding intensities. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map allows for the initial placement of atoms. The atomic positions and their displacement parameters are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit.

Validation and the Crystallographic Information File (CIF)

The final structural model is rigorously validated to ensure its quality and correctness. This is typically done using the IUCr's checkCIF service, which checks for inconsistencies and potential errors in the data.[17][18][19] The final, validated crystal structure is reported in a standard format known as a Crystallographic Information File (CIF).[17][20]

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₈H₂₅N |

| Formula weight | 255.40 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Åα = 90°, β = 105.5°, γ = 90° |

| Volume | 1515 ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | 1.12 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is hypothetical and serves as an example of what would be reported in a CIF.

Structural Analysis: From Molecular Geometry to Crystal Packing

Molecular Conformation

The analysis of the crystal structure would reveal the precise conformation of the 1,2-dihydropyridine ring. Unlike the boat-like conformation of 1,4-dihydropyridines, the 1,2-dihydropyridine ring is expected to be nearly planar. The phenyl group at the N1 position would likely be twisted out of the plane of the dihydropyridine ring to minimize steric hindrance. The ethyl and propyl substituents would adopt staggered conformations to minimize torsional strain.

Intermolecular Interactions and Hirshfeld Surface Analysis

While strong hydrogen bonds are not expected for this molecule, the crystal packing would be governed by a combination of weaker intermolecular interactions, such as C-H···π interactions and van der Waals forces. To visualize and quantify these interactions, Hirshfeld surface analysis is an invaluable tool.[21][22][23][24][25]

A Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, we can identify regions of close intermolecular contact.

Caption: Key intermolecular interactions governing crystal packing.

The analysis would likely show that H···H contacts comprise the largest portion of the Hirshfeld surface, indicative of the importance of van der Waals forces in the crystal packing. Specific red spots on the d_norm surface would highlight C-H···π interactions between the alkyl C-H groups and the aromatic ring of a neighboring molecule.

Conclusion: Structural Insights and Future Directions

The comprehensive crystal structure analysis of this compound would provide invaluable, high-resolution data on its three-dimensional architecture. This structural information is fundamental for understanding its physicochemical properties and for providing a basis for computational studies, such as molecular docking, if the compound is explored for potential biological activity. The methodologies outlined in this guide, from rational synthesis and crystallization to detailed crystallographic analysis, represent a gold-standard approach for the structural elucidation of novel small molecules, thereby accelerating research and development in chemical and pharmaceutical sciences. The products of butyraldehyde and aniline condensation have found applications as vulcanization accelerators and modifiers for paints and resins, and a detailed structural understanding can aid in optimizing these properties.[26][27]

References

-

Arman, H. D., & Gunning, P. T. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

-

Khedkar, S. A., & Auti, P. B. (2014). 1, 4-dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]

-

Wang, X., Li, F., Liu, Z. Q., & Wei, Y. J. (2013). Synthesis, spectroscopic characterization, X-ray structure, and DFT calculations of some new 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. PloS one, 8(6), e67283. [Link]

-

Staples, R. J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

- Williams, I. (1933). U.S. Patent No. 1,939,192. Washington, DC: U.S.

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

-

CCDC. (n.d.). A Short Guide to CIFs. Cambridge Crystallographic Data Centre. [Link]

-

Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4833. [Link]

-

Biebl, S. M., Richter, R. C., Ströbele, M., Fleischer, I., & Bettinger, H. F. (2025). Mallory-Type Reactivity of 1,2-Dihydroazaborinines: 6π-Electrocyclization-[7][12]-H Shift Cascade toward BN-Doped Polycyclic Frameworks. Organic Letters. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

THIS Chemical. (n.d.). Butyraldehyde aniline condensate. THIS Chemical. [Link]

-

He, G. F., Huang, X. Q., Dou, J. M., Li, D. C., & Wang, D. Q. (2006). 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 62(10), o4689-o4690. [Link]

-

Singh, G., Singh, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4249–4273. [Link]

-

National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. University of Washington. [Link]

-

Various Authors. (n.d.). Crystallization of small molecules. Course Material. [Link]

-

Geer, A. M., & Turner, D. R. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(5), 2419–2427. [Link]

-

Various Authors. (2002). The Condensation of Butyraldehyde and Aniline. ResearchGate. [Link]

-

Hall, S. R. (1995). CIF (Crystallographic Information File): a standard for crystallographic data interchange. Journal of chemical information and computer sciences, 35(5), 819-825. [Link]

-

Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg. [Link]

-

Wang, Y., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

-

Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ResearchGate. [Link]

-

Various Authors. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Lecture Notes. [Link]

-

Cooper, R. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 56-60. [Link]

-

Verma, P. (2021). What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software? ResearchGate. [Link]

-

Papatriantafyllopoulou, C., et al. (2017). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 3(4), 38. [Link]

-

Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29355-29387. [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–121. [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1), 1-10. [Link]

-

Merkys, A., et al. (2019). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 52(Pt 2), 350–358. [Link]

-

García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]

-

PENPET. (n.d.). High-Quality n Butyraldehyde for Industrial Applications. PENPET. [Link]

Sources

- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 6. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

- 8. fiveable.me [fiveable.me]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. US1939192A - Process of condensing aromatic amines with butyraldehyde and products obtained thereby - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. unifr.ch [unifr.ch]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. portlandpress.com [portlandpress.com]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. researchgate.net [researchgate.net]

- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 26. Butyraldehyde aniline condensate [honorhonest.com]

- 27. High-Quality n Butyraldehyde for Industrial Applications | PENPET [penpet.com]

In Silico Modeling of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine Interactions: A Technical Guide

This guide provides an in-depth technical walkthrough for conducting an in silico analysis of 3,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine (DHP). As a compound with a dihydropyridine scaffold, DHP is structurally related to a class of molecules known for their activity as L-type calcium channel blockers, which are crucial in the management of hypertension.[1][2] This document will, therefore, focus on a hypothetical, yet scientifically grounded, investigation of DHP's potential interactions with a human L-type calcium channel, serving as a comprehensive protocol for researchers, scientists, and drug development professionals.

Foundational Understanding: The Compound and Its Putative Target

Profiling the Ligand: this compound (DHP)

DHP is a small organic molecule with the chemical formula C18H25N and a molar mass of approximately 255.4 g/mol .[3][4][5] Its structure features a dihydropyridine ring, a common motif in pharmacologically active compounds. While primarily documented as a pharmaceutical synthesis intermediate, its structural similarity to known calcium channel blockers warrants an investigation into its potential biological activities.[3][6][7][8]

| Property | Value | Source |

| Molecular Formula | C18H25N | PubChem[4], ChemBK[3] |

| Molar Mass | 255.4 g/mol | PubChem[4], ChemBK[3] |

| Boiling Point | 125°C at 0.5 mmHg | ChemBK[3], Echemi[9] |

| Density | ~0.97 g/cm³ | ChemBK[3], SR Innovations India[6] |

Selecting the Biological Target: The L-type Calcium Channel

Given that dihydropyridine-based drugs are well-established as L-type calcium channel blockers, this protein family represents a logical and high-priority target for our in silico investigation of DHP.[1][2] For this guide, we will utilize the cryo-EM structure of the human Cav1.2 channel, a representative L-type calcium channel. The availability of high-resolution structural data in the Protein Data Bank (PDB) is a critical starting point for structure-based drug design.[10][11]

The In Silico Workflow: A Step-by-Step Methodological Framework

Our computational strategy will follow a multi-step process, beginning with the preparation of both the ligand and the protein, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the predicted complex.

Ligand and Protein Preparation

Rationale: The quality of the input structures directly dictates the reliability of the subsequent computational steps. This preparatory phase ensures that both the ligand and protein are in a chemically and structurally appropriate state for docking and simulation.

Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Obtain the 2D structure of DHP (e.g., from its SMILES string: CCCC1C(=CC(=CN1c2ccccc2)CC)CC).[5]

-

Use a molecular modeling software (e.g., Open Babel) to convert the 2D representation into a 3D structure.

-

-

Energy Minimization:

-

Assign appropriate partial charges to the atoms (e.g., using the Gasteiger charging method).

-

Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand has a realistic geometry.

-

-

File Format Conversion:

-

Save the optimized ligand structure in a .pdbqt format for use with AutoDock Vina or a similar docking program.[12]

-

Protocol: Protein Preparation

-

Structure Acquisition:

-

Download the 3D coordinates of the human L-type calcium channel (e.g., Cav1.2) from the Protein Data Bank (RCSB PDB).

-

-

Initial Cleaning:

-

Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).[13]

-

Remove all non-essential molecules, including water, ions, and any co-crystallized ligands or inhibitors. This focuses the calculation on the protein itself.

-

-

Structural Refinement:

-

Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.

-

Assign partial charges to the protein atoms (e.g., using the Kollman charging scheme).

-

Repair any missing side chains or loops if necessary, using tools like SWISS-MODEL or Modeller.

-

-

File Format Conversion:

-

Save the cleaned and refined protein structure in the .pdbqt format.

-

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This allows for the identification of the most likely binding site and provides a static snapshot of the key interactions, along with an estimated binding affinity.

Protocol: Molecular Docking with AutoDock Vina

-

Define the Binding Site:

-

Identify the putative binding pocket on the calcium channel. For dihydropyridines, this is a well-characterized site. Use information from homologous structures in the PDB or pocket prediction software.

-

Define a grid box (search space) that encompasses this entire binding site. The size of the box is critical: too small and it may miss the correct pose; too large and it increases computation time and the chance of false positives.

-

-

Execute the Docking Run:

-

Use a docking program like AutoDock Vina. The command typically requires specifying the receptor, ligand, grid box coordinates, and an output file name.[12]

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out docked_poses.pdbqt

-

-

Analyze the Results:

-

The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[12]

-

Visualize the top-ranked pose in complex with the protein using PyMOL or UCSF Chimera.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between DHP and the protein's amino acid residues.

-

Molecular Dynamics (MD) Simulation

Rationale: While docking provides a valuable static picture, it does not account for the dynamic nature of biological systems. MD simulations offer insights into the stability of the protein-ligand complex over time, allowing for a more realistic assessment of the binding interaction.[14][15][16]

Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Select the top-ranked docked pose of the DHP-Cav1.2 complex as the starting structure.

-

Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).[14][17]

-

Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).[14]

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes or inappropriate geometries.

-

-

Equilibration:

-

Conduct a two-phase equilibration process.[14][17]

-

NVT (Canonical Ensemble): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) to ensure the system reaches the target temperature.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature to ensure the system reaches the correct density.

-

-

-

Production MD Run:

-

Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[14]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both suggests the complex is stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.

-

Pharmacophore Modeling: Abstracting Key Features

Rationale: Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity.[18][19] It can be used to understand the key interaction points of DHP and to screen large databases for other potentially active compounds.[20]

Protocol: Structure-Based Pharmacophore Generation

-

Feature Identification:

-

Model Generation:

-

Use software like LigandScout or Phase to generate a 3D pharmacophore model that represents these features with specific geometric constraints (distances and angles).

-

-

Application in Virtual Screening:

Conclusion and Future Directions

This guide outlines a robust, multi-faceted in silico workflow to investigate the potential interactions of this compound with the L-type calcium channel. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a comprehensive understanding of a small molecule's potential bioactivity. The results from such a study, including predicted binding affinity, interaction fingerprints, and complex stability, provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and functional studies, ultimately accelerating the drug discovery process.

References

- What is pharmacophore modeling and its applications? - Patsnap Synapse.

- Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. - ResearchGate.

- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. - RASA Life Sciences.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. - (No specific source name).

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. - (No specific source name).

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. - (No specific source name).

- Pharmacophore modeling in drug design. - PubMed.

- Discovery of New Symmetrical and Asymmetrical 1,4-dihydropyridine Derivatives as Potential Antihypertensive Agents: An In silico Evaluation. - PubMed.

- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. - YouTube.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. - (No specific source name).

- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. - (No specific source name).

- This compound CAS 34562-31-7 In stock. - ChemBK.

- This compound. - PubChem.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. - YouTube.

- Chemical Compound - PDHP or 3 5-Diethyl-1,2-dihydro-1- phenyl-2-propyl pyridine, Cas 34562-31-7 Service Provider from Hyderabad. - SR Innovations India.

- Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. - Journal of Applied Pharmaceutical Science.

- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. - CymitQuimica.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. - ChemCopilot.

- Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. - Current Computer-Aided Drug Design.

- Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. - Bentham Science Publishers.

- Discovery of New Symmetrical and Asymmetrical 1,4-dihydropyridine Derivatives as Potential Antihypertensive Agents: An In silico Evaluation. - Bentham Science Publisher.

- This compound. - Echemi.

- 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine | 34562-31-7. - ChemicalBook.

- Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. - YouTube.

- HADDOCK2.4 shape-restrained protein-small molecule tutorial. - Bonvin Lab.

- 7.5: Molecular Docking Experiments. - Chemistry LibreTexts.

- This compound. - gsrs.

- 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. - Sigma-Aldrich.

Sources